(3,4-Dichlorothiophen-2-yl)methanol

Description

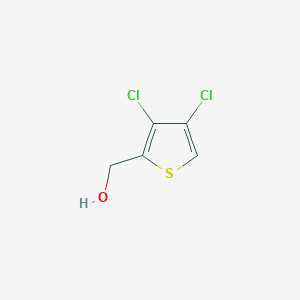

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorothiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2OS/c6-3-2-9-4(1-8)5(3)7/h2,8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSYFBSBCIRJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3,4 Dichlorothiophen 2 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that allows for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (3,4-Dichlorothiophen-2-yl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions.

Mild oxidizing agents, such as Pyridinium Chlorochromate (PCC) or manganese dioxide (MnO₂), are commonly employed to convert primary alcohols to aldehydes while minimizing over-oxidation. vedantu.comlibretexts.orgmasterorganicchemistry.com The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to yield 3,4-Dichlorothiophene-2-carbaldehyde. libretexts.orgmasterorganicchemistry.com MnO₂ is particularly effective for oxidizing benzylic and allylic alcohols, and while the thiophene-methanol is heteroaromatic, it often shows similar reactivity. vedantu.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and H₂SO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3,4-Dichlorothiophene-2-carboxylic acid.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium Chlorochromate (PCC), DCM | 3,4-Dichlorothiophene-2-carbaldehyde | Mild Oxidation |

| This compound | Manganese Dioxide (MnO₂), CHCl₃ | 3,4-Dichlorothiophene-2-carbaldehyde | Mild Oxidation |

| This compound | Potassium Permanganate (KMnO₄), Base | 3,4-Dichlorothiophene-2-carboxylic acid | Strong Oxidation |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 3,4-Dichlorothiophene-2-carboxylic acid | Strong Oxidation |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily participates in esterification and etherification reactions.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. vedantu.comorganic-chemistry.org This is a reversible equilibrium-driven process. vedantu.comorganic-chemistry.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid. libretexts.org

Etherification is most commonly accomplished via the Williamson ether synthesis. organic-chemistry.orglibretexts.orgopenstax.orglibretexts.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide or other suitable leaving group from an alkyl halide to form the ether linkage. openstax.orglibretexts.org

| Reaction Type | Reagents | Product Class | General Conditions |

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | (3,4-Dichlorothiophen-2-yl)methyl ester | Heat, removal of water |

| Steglich Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | (3,4-Dichlorothiophen-2-yl)methyl ester | Room temperature, DCM |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R-X) | (3,4-Dichlorothiophen-2-yl)methyl ether | Anhydrous solvent (e.g., THF, DMF) |

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

To make the methanol carbon susceptible to nucleophilic attack, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to the corresponding halide, (3,4-Dichlorothiophen-2-yl)methyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Once the halide is formed, a wide range of nucleophiles (e.g., cyanide, azide, amines, thiolates) can displace the chloride ion via an Sₙ2 mechanism to introduce new functional groups at the methanol carbon.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1. Activation | This compound | Thionyl Chloride (SOCl₂) | (3,4-Dichlorothiophen-2-yl)methyl chloride | Leaving Group Formation |

| 2. Substitution | (3,4-Dichlorothiophen-2-yl)methyl chloride | Sodium Cyanide (NaCN) | (3,4-Dichlorothiophen-2-yl)acetonitrile | Sₙ2 Reaction |

| 2. Substitution | (3,4-Dichlorothiophen-2-yl)methyl chloride | Sodium Azide (NaN₃) | 2-(Azidomethyl)-3,4-dichlorothiophene | Sₙ2 Reaction |

| 2. Substitution | (3,4-Dichlorothiophen-2-yl)methyl chloride | Ammonia (NH₃) | (3,4-Dichlorothiophen-2-yl)methanamine | Sₙ2 Reaction |

Reactions Involving the Dichlorothiophene Core

The two chlorine atoms on the thiophene (B33073) ring are sites for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The stability of the thiophene ring is high, but under harsh conditions, degradation can occur.

Further Functionalization of the Halogenated Thiophene Ring

The chlorine atoms on the thiophene ring, while less reactive than the corresponding bromides or iodides, can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are powerful tools for this purpose. researchgate.netnih.govepa.govwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of the dichlorothiophene derivative with an organoboron compound (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgresearchgate.netnih.gov The Stille coupling utilizes an organotin reagent as the coupling partner with the palladium catalyst. researchgate.netnih.govepa.govwikipedia.orglibretexts.org These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. It is often necessary to protect the primary alcohol group (e.g., as a silyl (B83357) ether) before performing these transformations to prevent interference with the catalytic cycle. The relative reactivity of the two C-Cl bonds may allow for selective mono-functionalization under carefully controlled conditions.

| Reaction Name | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted thiophene |

| Stille Coupling | Arylstannane (Ar-SnBu₃) | Pd(PPh₃)₄ / LiCl | Aryl-substituted thiophene |

Ring-Opening or Degradation Reactions of the Thiophene Moiety

The thiophene ring is generally stable due to its aromaticity. However, under certain conditions, degradation pathways can be initiated.

Reductive dehalogenation is a potential degradation pathway where one or both chlorine atoms are replaced by hydrogen atoms. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) under forcing conditions or using reducing metals. This process reduces the halogen content of the molecule, leading to monochlorinated or fully dehalogenated thiophene derivatives. epa.gov

Oxidative degradation under harsh conditions (e.g., strong oxidants like ozone or hot KMnO₄) can lead to the cleavage of the thiophene ring. Such reactions are complex and can result in a mixture of products, including sulfoxides, sulfones, and ultimately ring-opened dicarboxylic acids or smaller fragments, often accompanied by the release of sulfate. nih.gov

In the context of environmental fate, biodegradation of chlorinated aromatic compounds can occur, often initiated by microbial dioxygenase enzymes that hydroxylate the aromatic ring, leading to catecholic intermediates which are then subject to ring cleavage. researchgate.netyoutube.comresearchgate.net However, highly chlorinated thiophenes are generally considered resistant to rapid biodegradation. researchgate.net

Spectroscopic and Structural Characterization of 3,4 Dichlorothiophen 2 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of (3,4-Dichlorothiophen-2-yl)methanol would be expected to show distinct signals for the thiophene (B33073) ring proton, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The single proton on the thiophene ring (at position 5) would likely appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent chlorine atoms. The two methylene protons (CH₂) attached to the thiophene ring and the hydroxyl group would likely appear as a doublet, coupled to the hydroxyl proton, though this coupling is often not observed due to rapid proton exchange. The hydroxyl proton itself would appear as a triplet if coupled to the methylene protons, or more commonly, as a broad singlet. The use of deuterated solvents, such as deuterochloroform (CDCl₃), is standard for such analyses. rsc.orghmdb.ca

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. For this compound, five distinct signals would be anticipated: four for the thiophene ring carbons and one for the methylene carbon. The chemical shifts of the thiophene carbons would be significantly affected by the chlorine substituents.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, an HSQC experiment would show a correlation between the thiophene proton and its directly attached carbon atom.

While specific data for the title compound is unavailable, a representative dataset for a related compound, 1-(2,5-Dichlorothiophen-3-yl)-ethanone, shows a singlet for the thiophene proton at 7.18 ppm in the ¹H NMR spectrum (in CDCl₃). scispace.com

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. A strong band corresponding to the C-O stretching vibration would likely be observed around 1000-1260 cm⁻¹. Vibrations associated with the thiophene ring, including C-H, C=C, and C-S stretching, would also be present. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator for dichlorinated compounds.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound could be crystallized, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This technique would unambiguously confirm the substitution pattern of the chlorine atoms on the thiophene ring.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the compound's chemical formula (C₅H₄Cl₂OS) to verify its purity and composition.

| Element | Calculated Percentage for C₅H₄Cl₂OS |

| Carbon (C) | 32.81% |

| Hydrogen (H) | 2.20% |

| Chlorine (Cl) | 38.74% |

| Oxygen (O) | 8.74% |

| Sulfur (S) | 17.52% |

Theoretical and Computational Investigations on 3,4 Dichlorothiophen 2 Yl Methanol

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for examining the electronic structure of molecules. bhu.ac.in This method is predicated on the principle that the total energy of a system is a functional of its electron density. DFT calculations provide a detailed understanding of molecular structures and properties, making it an essential tool for chemists. rsc.org By employing functionals like B3LYP in conjunction with appropriate basis sets such as 6-311G(d,p), it is possible to obtain a robust description of the electronic distribution and energy of (3,4-Dichlorothiophen-2-yl)methanol. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The chlorine atoms and the sulfur heteroatom in the thiophene (B33073) ring, along with the hydroxymethyl group, would significantly influence the electronic distribution and the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Determining the most stable three-dimensional arrangement of atoms in a molecule is fundamental to understanding its properties and reactivity. Molecular geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, multiple conformers may exist.

A relaxed potential energy surface (PES) scan can be performed to identify the various possible conformers and their relative energies. mdpi.com The most stable conformer, or the global minimum, represents the most likely structure of the molecule. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for a detailed structural characterization and can be compared with experimental data if available. bhu.ac.in

Table 2: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-C(methanol) | 1.42 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Length | C3-Cl | 1.74 Å |

| Bond Length | C4-Cl | 1.73 Å |

| Bond Angle | S-C2-C(methanol) | 125.0° |

| Bond Angle | C2-C-O | 112.5° |

Note: This data is illustrative and intended to represent the type of information obtained from geometry optimization calculations.

Reaction Mechanism Studies and Energy Landscapes

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reactions. rsc.org By mapping the potential energy surface, it is possible to trace the transformation of reactants into products, identifying intermediate structures and the transition states that connect them.

The synthesis of this compound and its subsequent derivatization can be modeled computationally to understand the underlying reaction mechanisms. For instance, the synthesis might involve the reduction of a corresponding carboxylic acid or aldehyde. Computational studies can explore different reducing agents and reaction conditions to predict the most efficient pathway.

Similarly, derivatization reactions, such as esterification of the hydroxyl group or substitution reactions on the thiophene ring, can be investigated. For example, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are commonly used to form new carbon-carbon bonds with thiophene derivatives. mdpi.comresearchgate.net DFT calculations can provide insights into the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, helping to rationalize experimental outcomes and guide the design of new synthetic routes.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

Computational methods are used to locate these transient structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. nih.govmdpi.com This energy landscape provides a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, serving as a valuable aid in the interpretation of experimental spectra. researchgate.net

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to aid in signal assignment and structure verification.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculations provide the frequencies and intensities of the various vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-Cl stretches, and the characteristic vibrations of the thiophene ring. Comparing the computed spectrum with the experimental one can help in the detailed assignment of the observed absorption bands.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C5) | 7.15 |

| H (on CH₂) | 4.60 |

| H (on OH) | 2.50 |

| C2 | 145.0 |

| C3 | 128.5 |

| C4 | 127.0 |

| C5 | 124.5 |

Note: This data is illustrative. Chemical shifts are referenced to TMS.

Table 4: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretch |

| ν(C-H) aromatic | 3100 | C-H stretch (thiophene ring) |

| ν(C-H) aliphatic | 2950 | C-H stretch (CH₂) |

| ν(C=C) | 1550 | C=C stretch (thiophene ring) |

| δ(C-O-H) | 1350 | C-O-H bend |

Note: This data is illustrative and represents key vibrational modes.

Molecular Dynamics Simulations for Conformational and Solvent Effects

A comprehensive search of scientific literature and computational databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time, providing valuable insights into their conformational preferences and interactions with surrounding solvent molecules.

In a typical MD simulation study, a force field is used to define the potential energy of the system, and Newton's equations of motion are integrated over time to simulate the movement of atoms. Such a study on this compound would be expected to explore the rotational barrier around the C-C bond connecting the thiophene ring and the hydroxymethyl group. This would reveal the most stable conformations of the molecule in the gas phase and in different solvents.

Furthermore, by explicitly including solvent molecules in the simulation box, it would be possible to study the solvent's effect on the conformational equilibrium. The distribution of solvent molecules around the solute, particularly around the polar hydroxyl group and the chlorine atoms, could be analyzed through radial distribution functions. This would provide a microscopic picture of the solvation shell and help in understanding the nature and strength of solute-solvent interactions.

Although specific data for this compound is not available, hypothetical data tables that would be generated from such a study are presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Conformational Analysis Data for this compound

This table would typically show the relative energies of different conformers, defined by the dihedral angle between the thiophene ring and the hydroxymethyl group.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 0 | 2.5 | 5 |

| 60 | 1.0 | 25 |

| 120 | 0.0 | 40 |

| 180 | 0.5 | 30 |

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Solvent Effects on Conformational Stability of this compound

This table would illustrate how the relative energies of the conformers might change in solvents of different polarity.

| Solvent | Dielectric Constant | Most Stable Conformer (Dihedral Angle °) |

| Gas Phase | 1 | 120 |

| Toluene | 2.4 | 120 |

| Methanol (B129727) | 32.7 | 60 |

| Water | 80.1 | 60 |

Note: This data is hypothetical and for illustrative purposes only.

Without dedicated computational studies on this compound, a detailed and data-rich discussion on its molecular dynamics, conformational landscape, and solvent interactions remains speculative. Future computational work would be necessary to provide the specific data required for a thorough analysis as outlined.

Advanced Applications in Materials Science and Organic Synthesis Excluding Prohibited Areas

Potential as Building Blocks in Polymer Chemistry

The incorporation of thiophene (B33073) units into polymer backbones is a well-established strategy for creating materials with desirable electronic and physical properties. (3,4-Dichlorothiophen-2-yl)methanol offers a unique monomer for the synthesis of novel polymers. The dichlorothiophene core can enhance the polymer's thermal stability and influence its solubility, while the methanol (B129727) group provides a reactive handle for polymerization reactions such as polycondensation.

Researchers are exploring the use of this compound to create polymers with tailored characteristics. For instance, the chlorine substituents can modify the electronic properties of the resulting polymer, which is a critical factor in the performance of organic electronic devices. While extensive research is ongoing, the use of this compound as a monomer holds promise for the development of new functional polymers with applications in organic electronics and advanced coatings.

Exploration in Optoelectronic Materials Development (e.g., Non-Linear Optical Materials)

The development of new materials for optoelectronic applications, including non-linear optical (NLO) materials, is an area of intense research. Thiophene-containing compounds are known to exhibit significant NLO properties, which are crucial for applications such as optical switching and frequency conversion. The electronic structure of the thiophene ring, particularly when substituted with electron-withdrawing or -donating groups, can lead to large second-order hyperpolarizabilities.

Studies on donor-acceptor substituted thiophenevinylene oligomers have shown that these materials can possess enhanced optical nonlinearities. It has been noted that thiophene-based compounds often exhibit greater nonlinearities compared to their phenyl analogues. While direct studies on this compound for NLO applications are not extensively documented, its structure suggests potential. The dichlorothiophene moiety acts as an electron-accepting unit, and the methanol group can be functionalized to introduce donor groups, creating a donor-acceptor system within a single molecule. This molecular design is a key strategy for enhancing NLO properties. Further research is needed to fully characterize the NLO properties of derivatives of this compound and their potential for incorporation into poled polymer systems for device applications.

Role in the Synthesis of Complex Heterocyclic Scaffolds

Complex heterocyclic scaffolds are the core structures of many pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable starting material for the synthesis of a variety of these complex structures. The reactivity of the hydroxymethyl group, combined with the potential for substitution reactions on the thiophene ring, allows for a wide range of chemical transformations.

For example, thiophene derivatives are key components in the synthesis of complex structures like 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines. While this specific example does not start from the dichlorinated methanol, it highlights the utility of the thiophene motif in building intricate heterocyclic systems. Furthermore, unexpected rearrangements of thiophene-containing molecules can lead to the formation of novel heterocyclic systems, such as tetrahydrothiophene-functionalized N,S-heterocyclic carbenes. The dichlorinated nature of this compound offers a unique handle for chemists to explore new synthetic routes and to create novel heterocyclic compounds with potentially interesting biological or material properties.

Utilization in Ligand Design for Catalysis

The design of ligands is central to the development of new transition metal catalysts. The properties of a ligand, such as its electronic and steric profile, directly influence the activity and selectivity of the metal center. Thiophene-containing ligands have been successfully employed in a variety of catalytic systems.

This compound can be a precursor for the synthesis of novel ligands. The methanol group can be readily converted into other functional groups, such as phosphines, amines, or other coordinating moieties, to create bidentate or polydentate ligands. The chlorine atoms on the thiophene ring can be used to fine-tune the electronic properties of the ligand, thereby influencing the catalytic activity of the resulting metal complex. For instance, the synthesis of tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes, which have shown catalytic capabilities in C-C coupling reactions, demonstrates the potential of thiophene derivatives in ligand design. While specific examples starting from this compound are not yet widely reported, its chemical functionality makes it an attractive platform for the development of new and efficient ligands for a range of catalytic transformations.

Future Research Directions and Unexplored Avenues for 3,4 Dichlorothiophen 2 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The current synthesis of (3,4-Dichlorothiophen-2-yl)methanol often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of green halogenation techniques . Traditional chlorination methods for thiophenes can be hazardous. google.com Future work could focus on copper-mediated halocyclization from readily available starting materials in environmentally benign solvents like ethanol. nih.gov Another approach could involve the use of "table salt" as a source of electrophilic chlorine, which has been shown to be effective for the synthesis of other chlorinated heterocycles. nih.gov

Furthermore, the development of one-pot syntheses starting from commercially available, less functionalized thiophenes would represent a significant advancement. This could involve a sequence of regioselective C-H functionalization followed by reduction. For instance, the direct C-H arylation of thiophenes has been achieved using palladium catalysts in water, a green solvent. organic-chemistry.org Adapting such methods for the introduction of the hydroxymethyl group precursor would be a valuable goal.

The table below outlines potential sustainable synthetic strategies that could be explored for the preparation of this compound and its precursors.

| Synthetic Strategy | Potential Advantage | Relevant Research |

| Copper-mediated halocyclization | Use of greener solvents and less hazardous reagents. | nih.gov |

| Direct C-H functionalization | Atom economy and reduced number of synthetic steps. | organic-chemistry.org |

| One-pot multi-component reactions | Increased efficiency and reduced waste. | |

| Flow chemistry | Improved safety, scalability, and reaction control. |

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of substituents in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the two chlorine atoms significantly influences the electronic properties of the thiophene (B33073) ring, making it more susceptible to certain transformations. researchgate.netncert.nic.in

A key area for future investigation is the selective functionalization of the C-H bond at the 5-position. While C-H activation of thiophenes is a known process, the specific influence of the dichlorinated core and the hydroxymethyl group on the regioselectivity and reactivity of this transformation remains to be systematically studied. organic-chemistry.org

Furthermore, the two chlorine atoms offer handles for cross-coupling reactions . While cross-coupling of dihalogenated thiophenes has been reported, the interplay between the two chlorine atoms at the 3- and 4-positions and the hydroxymethyl group at the 2-position in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations is an area ripe for exploration. researchgate.netnih.gov This could lead to the synthesis of novel, highly functionalized thiophene derivatives with tailored properties.

The hydroxymethyl group itself can be a site for further reactions. While its oxidation to the corresponding aldehyde or carboxylic acid is a straightforward transformation, its use as a directing group for further functionalization of the thiophene ring is an intriguing possibility that warrants investigation.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties and reactivity of molecules. acs.org For this compound, DFT calculations can provide invaluable insights into its electronic structure, and how this is influenced by the interplay of the chloro and methylol substituents. acs.orgresearchgate.net

Future computational studies should focus on:

Mapping the electrostatic potential surface: To predict sites of electrophilic and nucleophilic attack and to understand intermolecular interactions.

Calculating HOMO-LUMO energy levels: To predict its electronic properties and potential suitability for applications in organic electronics. cam.ac.uk

Modeling reaction pathways: To elucidate the mechanisms of known and potential new reactions, and to predict the feasibility of novel synthetic transformations.

Predicting spectroscopic properties: To aid in the characterization of the molecule and its derivatives.

A systematic computational study of a series of derivatives of this compound, where the hydroxymethyl group is modified or the chlorine atoms are replaced by other functional groups, would allow for the establishment of clear structure-property relationships . This would be crucial for the rational design of new materials with specific desired characteristics. rsc.orgrsc.org

The following table summarizes key parameters that can be obtained from DFT calculations and their relevance.

| Computational Parameter | Relevance |

| HOMO-LUMO Gap | Electronic properties, potential for use in semiconductors. cam.ac.uk |

| Molecular Electrostatic Potential | Reactivity, intermolecular interactions. |

| Bond Dissociation Energies | Prediction of reaction pathways. |

| Vibrational Frequencies | Aid in spectroscopic characterization. |

Exploration in Emerging Fields of Chemical Science

The unique structural features of this compound make it a promising candidate for exploration in several emerging areas of chemical science.

In materials science , thiophene-based materials are at the forefront of research in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govrsc.orgorgsyn.orgacs.org The presence of chlorine atoms can significantly influence the electronic properties and solid-state packing of organic semiconductors, which are key factors for device performance. rsc.orgrsc.org this compound could serve as a versatile building block for the synthesis of novel conjugated polymers and small molecules. The hydroxymethyl group provides a convenient handle for polymerization or for linking the thiophene core to other functional units. The impact of the 3,4-dichloro substitution pattern on the optoelectronic properties of such materials is a particularly interesting avenue for research. rsc.orgorgsyn.org

In the realm of chemical biology and medicinal chemistry , thiophene derivatives are known to exhibit a wide range of biological activities and are present in numerous approved drugs. google.comacs.org The chlorine atoms and the hydroxymethyl group on the thiophene ring of this compound offer opportunities for creating diverse molecular scaffolds. This compound could be explored as a starting point for the synthesis of new libraries of compounds to be screened for various biological activities. The hydroxymethyl group can be used to attach the molecule to other biomolecules or to solid supports for high-throughput screening.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3,4-Dichlorothiophen-2-yl)methanol, and how are purity and yield optimized?

- Methodology : A common approach involves condensation reactions of thiophene derivatives with chlorinated aromatic aldehydes. For example, refluxing 3,4-dichlorobenzaldehyde with thiophene derivatives in methanol or ethanol under acidic (e.g., H₂SO₄) or basic conditions (e.g., KOH) .

- Optimization : Yield and purity are enhanced by controlling reaction time (4–5 hours), temperature (reflux conditions), and post-reaction purification (recrystallization from ethanol or methanol-dichloromethane mixtures) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- NMR/IR : Used to confirm functional groups (e.g., –OH stretch at ~3200 cm⁻¹ in IR) and aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (e.g., [M−H]⁻ peaks) validates molecular weight (e.g., observed 343.9546 vs. calculated 343.9551 in related dichlorophenyl derivatives) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar compounds (e.g., (I) with m.p. 426–427 °C) .

Q. What are the typical reactions and derivatives formed from this compound?

- Oxidation : Using KMnO₄ or CrO₃ converts the –CH₂OH group to a carboxylic acid, yielding [5-(3,4-Dichlorophenyl)furan-2-yl]carboxylic acid .

- Substitution : Nucleophilic substitution with amines or thiols under basic conditions produces derivatives with modified bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Experimental Design :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Catalyst Screening : Lewis acids (e.g., FeCl₃) may enhance regioselectivity in thiophene functionalization.

- Byproduct Analysis : TLC or HPLC monitoring identifies side products (e.g., over-oxidized species), guiding adjustments in stoichiometry or temperature .

Q. What mechanistic insights explain the reactivity of the hydroxymethyl group in this compound?

- Mechanistic Studies :

- The –CH₂OH group undergoes acid-catalyzed dehydration to form a reactive carbocation intermediate, facilitating nucleophilic attack.

- Computational studies (DFT) on related compounds show that electron-withdrawing Cl substituents stabilize transition states in substitution reactions .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar dichlorothiophene derivatives?

- Data Analysis Framework :

Cross-Validation : Compare NMR/IR data with X-ray structures (e.g., bond lengths and angles in Acta Crystallographica reports) .

Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.

Meta-Analysis : Review discrepancies in melting points or spectral shifts across literature (e.g., a reported m.p. of 192.9–193.5 °C vs. literature 224 °C for a dichlorophenyl derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.